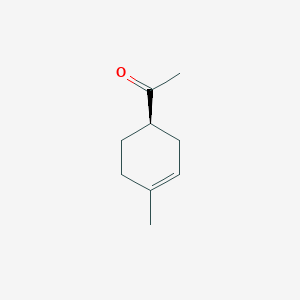![molecular formula C12H13Cl2NO3 B14160418 Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate CAS No. 757218-02-3](/img/structure/B14160418.png)
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate is an organic compound with the molecular formula C13H16ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a chloroacetyl group and an isopropyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is first nitrated to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated with chloroacetyl chloride to form the chloroacetyl derivative.
Esterification: Finally, the carboxylic acid group is esterified with isopropanol to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the chloroacetyl group.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propan-2-yl 4-(3-chloropropanoylamino)benzoate
- Propan-2-yl 4-(2-chloroacetylamino)benzoate
Uniqueness
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate is unique due to the specific positioning of the chloroacetyl group and the isopropyl ester. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
757218-02-3 |
|---|---|
Molekularformel |
C12H13Cl2NO3 |
Molekulargewicht |
290.14 g/mol |
IUPAC-Name |
propan-2-yl 4-chloro-3-[(2-chloroacetyl)amino]benzoate |
InChI |
InChI=1S/C12H13Cl2NO3/c1-7(2)18-12(17)8-3-4-9(14)10(5-8)15-11(16)6-13/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
HINHVLMEVVZERA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


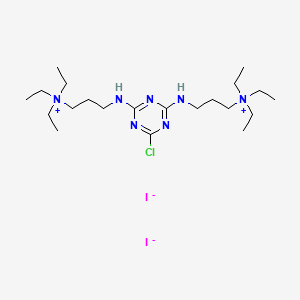
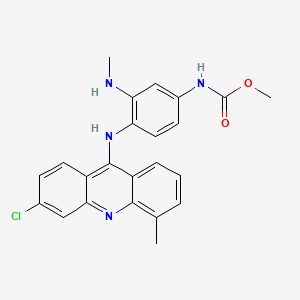
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
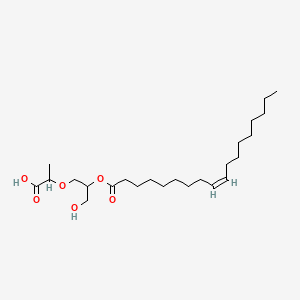
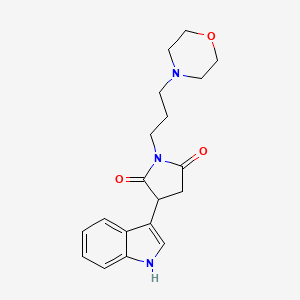
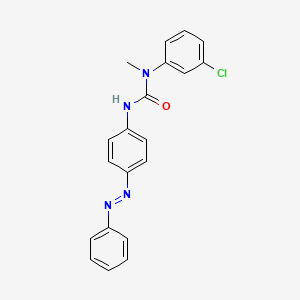

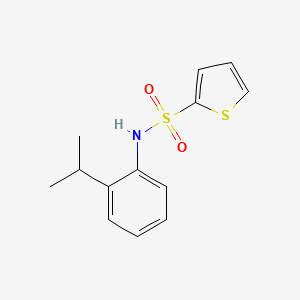
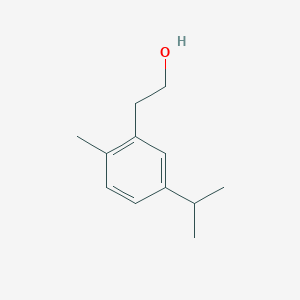
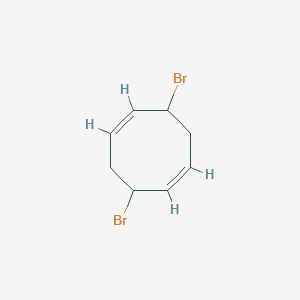

![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)
